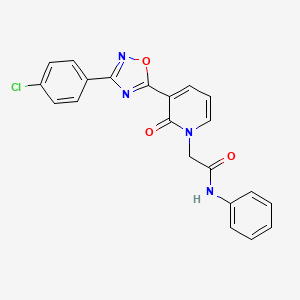

N-(2-benzoyl-4-chlorophenyl)-2-chloro-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

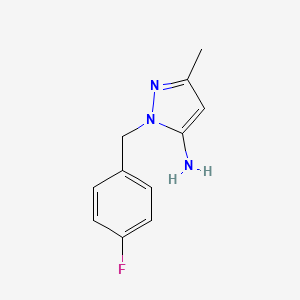

“N-(2-benzoyl-4-chlorophenyl)-2-chloro-4-nitrobenzamide” is a chemical compound with the linear formula C20H13ClN2O4 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “N-(2-benzoyl-4-chlorophenyl)-2-chloro-4-nitrobenzamide” has been redetermined . The compound has a triclinic crystal structure with the following parameters: a = 5.9681 (3) Å, b = 9.9888 (5) Å, c = 11.9936 (6) Å, α = 81.800 (2)°, β = 77.113 (2)°, γ = 81.364 (2)° .

Physical And Chemical Properties Analysis

“N-(2-benzoyl-4-chlorophenyl)-2-chloro-4-nitrobenzamide” has a molecular weight of 370.238 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility are not available in the current literature.

Scientific Research Applications

Antimicrobial and Antibiofilm Agents

This compound has been studied for its potential as an antimicrobial agent. Modifications in its structure aim to increase lipophilic character, which may enhance its ability to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections . The compound’s efficacy against bacterial and fungal strains, as well as its antioxidant activity, have been evaluated, showing promising results.

Central Nervous System (CNS) Agents

N-(2-benzoyl-4-chlorophenyl)-2-chloro-4-nitrobenzamide derivatives have been synthesized and evaluated as CNS agents. These compounds have been tested for anxiolytic and skeletal muscle relaxant activities in albino mice, with some derivatives showing potent effects . Molecular docking studies suggest that these compounds interact with the GABAA receptor, indicating potential for further optimization and development as CNS therapeutics.

In Silico Studies for Drug Development

In silico studies are crucial for predicting the antimicrobial effect and toxicity of new compounds. N-(2-benzoyl-4-chlorophenyl)-2-chloro-4-nitrobenzamide derivatives have undergone such computational evaluations, which help in understanding their interactions with biological targets and in assessing their drug-likeness and bioavailability .

Antioxidant Activity Assessment

The antioxidant properties of this compound and its derivatives are assessed using assays like DPPH, ABTS, and ferric reducing power. These studies are essential for determining the compound’s ability to neutralize free radicals and prevent oxidative stress-related damage, which is a valuable trait in potential therapeutic agents .

Alternative Toxicity Testing

Evaluating the toxicity of chemical compounds is a critical step in drug development. N-(2-benzoyl-4-chlorophenyl)-2-chloro-4-nitrobenzamide has been tested for toxicity on freshwater cladoceran Daphnia magna Straus. Such alternative testing methods are important for assessing the environmental impact and safety of new compounds .

Pharmacological Evaluation

The pharmacological profile of this compound’s derivatives includes assessing their therapeutic potential. This involves evaluating their physicochemical similarity to standard drugs, such as diazepam, and conducting in vivo studies to determine their efficacy and safety .

Molecular Modeling and Computational Study

Molecular modeling is used to predict how the compound’s derivatives will interact with specific receptors or enzymes. Computational studies, including molecular docking, help in visualizing these interactions and in optimizing the compounds for better therapeutic activity and reduced side effects .

properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-2-chloro-4-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl2N2O4/c21-13-6-9-18(16(10-13)19(25)12-4-2-1-3-5-12)23-20(26)15-8-7-14(24(27)28)11-17(15)22/h1-11H,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPYDCNIIXEHGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-4-chlorophenyl)-2-chloro-4-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2357097.png)

![2-(1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-cyclopropylpyridazin-3(2H)-one](/img/structure/B2357099.png)

![[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone](/img/structure/B2357100.png)

![N-(benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2357101.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2357108.png)

![2-[1-(Tert-butoxycarbonyl)piperidin-4-yl]propanoic acid](/img/structure/B2357112.png)